

Fmoc-Photo-Linker structure and molecular properties

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Compound Focus: Fmoc-Photo-Linker

CAS No.: 162827-98-7

Cat. No.: S1498719

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Core Molecular Identity and Properties

The table below summarizes the fundamental chemical and physical properties of **Fmoc-Photo-Linker** (CAS 162827-98-7) [1] [2] [3].

| Property | Value / Description |
|-------------------|--|
| CAS Number | 162827-98-7 [1] [2] |
| Systematic Name | 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid [1] [2] |
| Molecular Formula | $C_{28}H_{28}N_2O_8$ [1] [2] |
| Molecular Weight | 520.53 g/mol [1] [4] |
| Appearance | White to yellow solid [1] [3] |
| Melting Point | 199-203 °C [1] [3] |

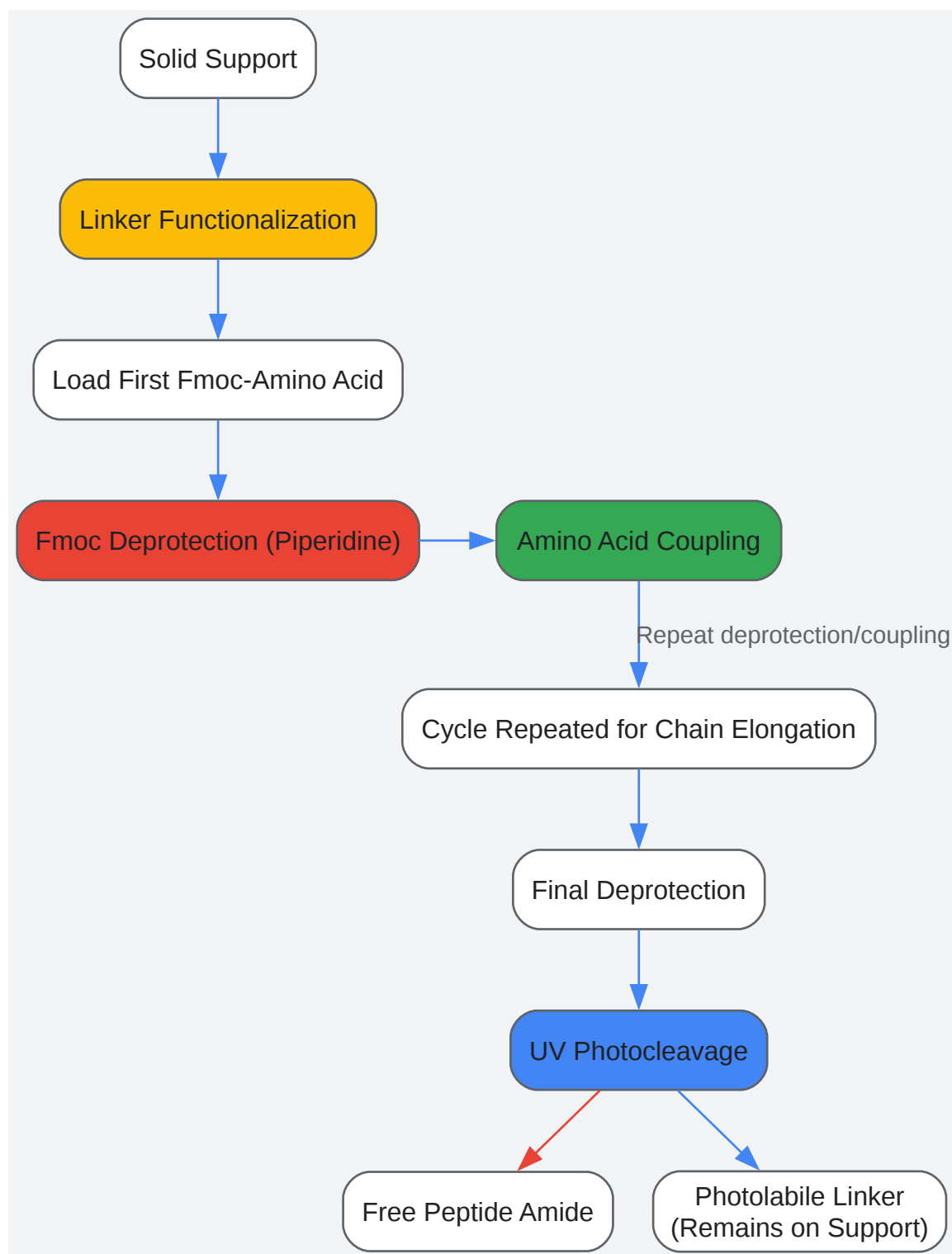
| Property | Value / Description |
|----------|---------------------|
| Storage | 2-8°C [1] [3] |

This linker belongs to a class of **o-nitrobenzyl-based photolabile linkers** [5]. Its key functional feature is a photolabile moiety that cleaves under UV light irradiation, enabling the release of synthesized peptides under neutral conditions [2].

Applications and Experimental Protocols

Fmoc-Photo-Linker is primarily used in the **solid-phase synthesis of peptide amides** [2]. Its main advantage is enabling a final cleavage step that is orthogonal to standard acidic cleavage methods.

The following diagram illustrates a generalized experimental workflow for using a photolabile linker in solid-phase peptide synthesis, which can be adapted for the **Fmoc-Photo-Linker** [6] [5].



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Experimental workflow for photolabile linker in SPPS

Detailed Methodology for Peptide Synthesis and Cleavage

The protocol below is adapted from published procedures for Fmoc-SPPS and photolabile linkers [6] [5].

Materials & Reagents

- **Fmoc-Photo-Linker** [1]
- **Solid Support**: Appropriate resin for functionalization.
- **Coupling Agents**: **DIC** (N,N'-Diisopropylcarbodiimide) and **HOBt** (1-Hydroxybenzotriazole) or similar [6].
- **Deprotection Reagent**: 20% **Piperidine** in DMF [6].
- **Solvents**: Anhydrous **DMF** (Dimethylformamide), **DCM** (Dichloromethane) [6].
- **UV Light Source**: For photocleavage (e.g., a UV lamp at ~360 nm) [5].

Procedure

- **Linker Attachment & First Amino Acid Coupling**:
 - The **Fmoc-Photo-Linker** is first coupled to the solid support. Subsequently, the first Fmoc-protected amino acid is coupled to the linker. A typical coupling cycle involves pre-mixing the Fmoc-amino acid (0.1 M in DMF) with HOBt (0.3 M in DMF) and DIC, then applying the mixture to the solid support and incubating at room temperature for several hours [6].
- **Peptide Chain Elongation**:
 - **Fmoc Deprotection**: Remove the Fmoc protecting group by treating the resin with **20% piperidine in DMF** for 1 hour [6].
 - **Amino Acid Coupling**: Couple the next Fmoc-protected amino acid using the standard coupling method described in Step 1. This deprotection/coupling cycle is repeated to build the desired peptide sequence [6].
- **Final Cleavage via UV Irradiation**:
 - After final deprotection, wash the resin thoroughly.
 - Suspend the resin in a neutral, aqueous-compatible buffer.
 - Irradiate with **UV light** to cleave the final peptide amide from the solid support. One referenced study used up to **60 minutes of irradiation** for complete release [5].

Research Applications and Significance

This linker is a key tool in advanced biochemical screening and materials science due to its spatiotemporal control over molecular release.

- **Cell-Based Assays and High-Throughput Screening:** The linker allows peptides to be immobilized on surfaces like multi-well plates. Upon UV irradiation, peptides are released in a controlled manner to interact with cells in the same well. This system has been successfully used for **cell-toxicity analysis**, enabling the study of cytotoxic peptides without pre-mixing and allowing high-throughput, phenotypic drug screening [5].
- **Screening Glycan-Binding Proteins and Kinase Specificity: Fmoc-Photo-Linker** has been used to create glycan and peptide arrays for profiling biomolecular interactions, including the identification of LPS-specific peptides and the development of high-throughput phosphorylation profiling methods for Ser/Thr kinase specificity [2].
- **Surface Modification and Material Science:** The photolabile property allows for precise patterning of surfaces. For example, it has been used to couple 2-methacryloyloxyethyl phosphorylcholine (MPC) to create spatially defined, cell-repellent areas on surfaces for cell micropatterning [2].

Safety and Handling Information

When working with **Fmoc-Photo-Linker**, please observe the following safety precautions [3]:

- **Hazards:** May cause **skin irritation (H315)**, serious **eye irritation (H319)**, and **respiratory irritation (H335)**.
- **Precautions:** Wear **protective gloves, eye protection, and protective clothing**. Use only in a well-ventilated area. Wash hands and skin thoroughly after handling [3].

The pricing information from search results is from 2021 and may not be current. For procurement, I recommend checking directly with suppliers like **Iris Biotech** or **Santa Cruz Biotechnology** for up-to-date pricing and availability [1] [2].

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References

1. Fmoc-PHOTO-LINKER | 162827-98-7 [chemicalbook.com]

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3. FMOC-PHOTO-LINKER | 162827-98-7 [amp.chemicalbook.com]
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5. A peptide release system using a photo-cleavable linker in ... [nature.com]
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To cite this document: Smolecule. [Fmoc-Photo-Linker structure and molecular properties].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1498719#fmoc-photo-linker-structure-and-molecular-properties>]

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